molecular formula C10H15F3N4O2S2 B2914199 3,3,3-trifluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propane-1-sulfonamide CAS No. 2097898-05-8

3,3,3-trifluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propane-1-sulfonamide

Cat. No. B2914199
CAS RN: 2097898-05-8
M. Wt: 344.37
InChI Key: BYVNEZGBMKROPB-UHFFFAOYSA-N
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Description

The compound “3,3,3-trifluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propane-1-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (SO2NH2). They are widely used in medicine, particularly as antibiotics .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several functional groups, including the piperidine ring, the thiadiazole ring, and the sulfonamide group. The presence of these groups would likely confer specific chemical properties to the compound .


Chemical Reactions Analysis

As a sulfonamide derivative, this compound might undergo reactions typical of sulfonamides, such as hydrolysis or reactions with bases or acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonamide group might confer water solubility, while the presence of the fluorine atoms might affect the compound’s reactivity .

Scientific Research Applications

Synthesis and Catalytic Applications

The sulfonamide group, particularly those with trifluoromethyl groups, serves as a pivotal component in various synthetic and catalytic processes. Trifluoromethanesulfonic (triflic) acid, for example, is an excellent catalyst for inducing 5-endo cyclisation of homoallylic sulfonamides to give pyrrolidines, highlighting the role of sulfonamides in facilitating the formation of complex polycyclic systems (Haskins & Knight, 2002). Similarly, triflamides, with their high NH-acidity and strong electron-withdrawing properties, are extensively utilized in various organic reactions, serving as reagents, catalysts, or additives, demonstrating the versatility of sulfonamide compounds in organic synthesis and catalysis (Moskalik & Astakhova, 2022).

Medicinal Chemistry Applications

Sulfonamides incorporating various functional moieties have been explored for their potential in inhibiting human carbonic anhydrase isozymes, which are significant in various physiological and pathological processes. A series of benzenesulfonamides with aroylhydrazone, piperidinyl, and sulfone groups, among others, have demonstrated low nanomolar inhibitory activity against human carbonic anhydrase II, with significant potential for medical applications (Alafeefy et al., 2015).

Mechanism of Action

If this compound is a bioactive molecule, its mechanism of action would depend on its specific biological target. For example, many sulfonamides act as inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it might be further optimized and studied in more detail .

properties

IUPAC Name

3,3,3-trifluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3N4O2S2/c11-10(12,13)3-6-21(18,19)16-8-1-4-17(5-2-8)9-7-14-20-15-9/h7-8,16H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVNEZGBMKROPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)CCC(F)(F)F)C2=NSN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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